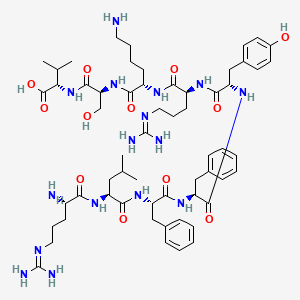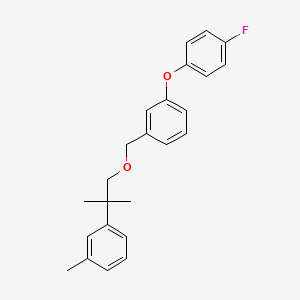
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a fluorophenoxy group and a propoxy group containing a methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the propoxy group with the methylphenyl substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- include:
- Benzene, 1-(4-chlorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-bromophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-methylphenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)-
Uniqueness
The uniqueness of Benzene, 1-(4-fluorophenoxy)-3-((2-(3-methylphenyl)-2-methylpropoxy)methyl)- lies in its specific substituents, which confer distinct chemical and physical properties. The presence of the fluorophenoxy group, for example, can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80843-88-5 |
|---|---|
Molecular Formula |
C24H25FO2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-methyl-2-(3-methylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25FO2/c1-18-6-4-8-20(14-18)24(2,3)17-26-16-19-7-5-9-23(15-19)27-22-12-10-21(25)11-13-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
ZEVJRIVBMWKVPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


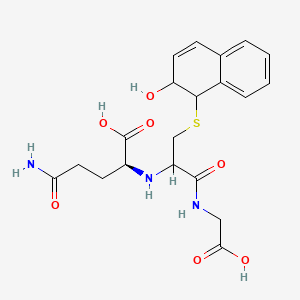
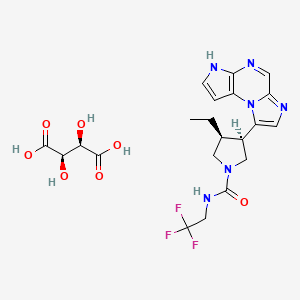


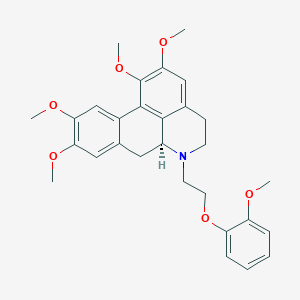
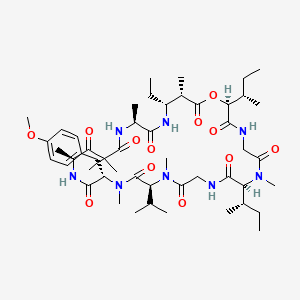

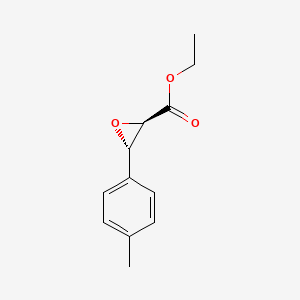
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

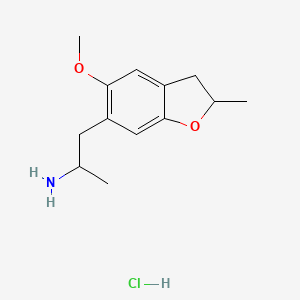
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
